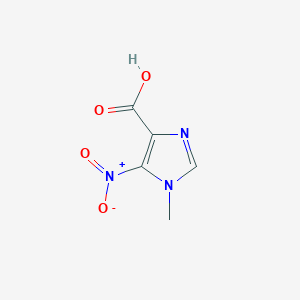![molecular formula C12H16N2 B12815574 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane](/img/structure/B12815574.png)
2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane typically involves the reaction of benzylamine with a suitable bicyclic precursor. One common method includes the cyclization of benzylamine with 1,3-dibromopropane under basic conditions to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as benzyl alcohol or benzaldehyde.
Reduction: Reduced derivatives such as benzylamine.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug design and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The nitrogen atoms in the bicyclic framework play a crucial role in these interactions by forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
2,5-Diazabicyclo[2.2.1]heptane: A similar bicyclic compound without the benzyl group.
2-Benzyl-2-azabicyclo[2.2.1]heptane: A related compound with a single nitrogen atom in the bicyclic structure.
Uniqueness
2-Benzyl-2,5-diaza-bicyclo[2,2,1]heptane is unique due to the presence of two nitrogen atoms and a benzyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1S,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-6-12(14)7-13-11/h1-5,11-13H,6-9H2/t11-,12+/m1/s1 |
InChI Key |
JPRFUVVWNBBEDI-NEPJUHHUSA-N |
Isomeric SMILES |
C1[C@H]2CN[C@H]1CN2CC3=CC=CC=C3 |
Canonical SMILES |
C1C2CNC1CN2CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![spiro[14-oxa-9,10-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11,3'-oxolane]-2',5',13,15-tetrone](/img/structure/B12815510.png)






![N2,N2,1-Trimethyl-1H-benzo[d]imidazole-2,6-diamine](/img/structure/B12815543.png)


![rel-(3S,3aR,6S,6aS)-3,6-Bis(4-hydroxy-3-methoxyphenyl)tetrahydrofuro[3,4-c]furan-1(3H)-one](/img/structure/B12815561.png)

